molecular formula C9H9FO3 B1440357 Ethyl 2-fluoro-6-hydroxybenzoate CAS No. 208708-03-6

Ethyl 2-fluoro-6-hydroxybenzoate

Cat. No.: B1440357
CAS No.: 208708-03-6
M. Wt: 184.16 g/mol
InChI Key: OHJWEFFWYJTGMK-UHFFFAOYSA-N
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Description

Ethyl 2-fluoro-6-hydroxybenzoate is a chemical compound with the molecular formula C9H9FO3 and a molecular weight of 184.17 g/mol . It is an ester derivative of benzoic acid, where the ethyl group is attached to the carboxyl group, and a fluorine atom is substituted at the 2-position of the benzene ring, with a hydroxyl group at the 6-position. This compound is known for its unique physical and chemical properties, making it valuable in various research fields and industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-fluoro-6-hydroxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions, where the mixture is heated to boiling and the vapors are condensed back into the liquid phase .

Another method involves the use of ethyl chloroformate as the esterifying agent. In this process, 2-fluoro-6-hydroxybenzoic acid is reacted with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems. The use of high-purity starting materials and efficient purification methods ensures the production of this compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-fluoro-6-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-6-hydroxybenzoate involves its interaction with specific molecular targets. The hydroxyl group at the 6-position can form hydrogen bonds with biological macromolecules, influencing their structure and function. The fluorine atom at the 2-position can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets .

The ester group can undergo hydrolysis to release the active 2-fluoro-6-hydroxybenzoic acid, which can further interact with enzymes and receptors involved in various biological pathways .

Comparison with Similar Compounds

Ethyl 2-fluoro-6-hydroxybenzoate can be compared with other similar compounds, such as:

This compound is unique due to the specific positioning of the fluorine and hydroxyl groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

ethyl 2-fluoro-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJWEFFWYJTGMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-fluoro-6-hydroxybenzoate
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Reactant of Route 6
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